6-Iodoimidazo[1,2-a]pyridine hydrochloride
CAS No.: 1205744-55-3
Cat. No.: VC5941082
Molecular Formula: C7H6ClIN2
Molecular Weight: 280.49
* For research use only. Not for human or veterinary use.
![6-Iodoimidazo[1,2-a]pyridine hydrochloride - 1205744-55-3](/images/structure/VC5941082.png)
Specification
CAS No. | 1205744-55-3 |
---|---|
Molecular Formula | C7H6ClIN2 |
Molecular Weight | 280.49 |
IUPAC Name | 6-iodoimidazo[1,2-a]pyridine;hydrochloride |
Standard InChI | InChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H |
Standard InChI Key | GQTXQPGNRLLPEL-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CN2C=C1I.Cl |
Introduction
Structural and Physicochemical Properties
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The iodine atom at the 6th position introduces steric and electronic effects that enhance reactivity in cross-coupling and nucleophilic substitution reactions. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 280.49 g/mol |
CAS Number | 1205744-55-3 |
Solubility | Soluble in DMSO, MeOH, H₂O |
Stability | Stable under inert conditions |
The iodine atom’s polarizability and leaving-group aptitude make this compound a versatile electrophile in metal-catalyzed reactions .
Synthesis Methodologies
Direct Iodination of Imidazo[1,2-a]pyridine
The most common synthesis involves iodinating imidazo[1,2-a]pyridine using iodine (I₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in acetonitrile or dichloromethane under reflux. This electrophilic aromatic substitution proceeds via in situ generation of iodonium ions, which attack the electron-rich C6 position of the heterocycle.
Reaction Conditions:
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Solvent: Acetonitrile, 80°C
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Oxidizing Agent: H₂O₂ (30%)
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Yield: ~60–70% (estimated)
Microwave-Assisted Synthesis
Biradar and colleagues demonstrated that microwave irradiation significantly accelerates the synthesis of halogenated imidazo[1,2-a]pyridines . For a brominated analog, reaction times were reduced from hours to minutes, suggesting potential applicability for the iodo derivative.
Advantages:
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Time Efficiency: 10–15 minutes vs. 6–8 hours conventionally .
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Energy Savings: Lower thermal decomposition risk.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C6 iodine atom undergoes facile substitution with nucleophiles such as azides, thiocyanates, and amines. For example, treatment with sodium azide (NaN₃) in DMF yields 6-azidoimidazo[1,2-a]pyridine, a precursor for click chemistry applications.
Representative Reaction:
Cross-Coupling Reactions
The iodine substituent enables palladium-catalyzed couplings, including:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives . For instance, coupling with phenylboronic acid yields 6-phenylimidazo[1,2-a]pyridine, a scaffold found in kinase inhibitors .
Conditions:
Sonogashira Coupling
Alkynylation using terminal alkynes and CuI co-catalyst generates 6-alkynyl derivatives, useful in materials science.
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the imidazole ring, yielding pyridine-N-oxide derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine, altering electronic properties.
Pharmaceutical and Material Science Applications
Kinase Inhibitors
The 6-iodo derivative serves as a precursor for carboxamido-functionalized inhibitors. For example, MDPI-reported 6-carboxamido analogs demonstrated submicromolar IC₅₀ values against cancer cell lines :
Derivative | Cell Line | IC₅₀ (μM) |
---|---|---|
6-(Piperidin-1-yl)carboxamide | HeLa | 0.021 |
6-(Morpholin-4-yl)carboxamide | MDA-MB-231 | 0.035 |
Materials Science
The iodine atom’s heavy atom effect enhances phosphorescence in OLED materials. Coupling with thiophene derivatives produces electroluminescent polymers with tunable bandgaps .
Analytical Characterization
Spectroscopic Data
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